Omeprazole-d3 is synthesized from omeprazole through various chemical processes that incorporate deuterium, a stable isotope of hydrogen. This compound is commercially available from chemical suppliers and is used in both academic and industrial research.
Omeprazole-d3 falls under the category of proton pump inhibitors and is classified as a deuterated pharmaceutical compound. Its chemical structure includes a benzimidazole ring, which is characteristic of many proton pump inhibitors.
The synthesis of Omeprazole-d3 typically involves the deuteration of omeprazole using techniques such as catalytic hydrogenation with deuterium gas or the use of deuterated solvents. The process is designed to achieve a specific level of deuteration while maintaining the integrity of the original compound.
Omeprazole-d3 retains the core structure of omeprazole but includes three deuterium atoms replacing hydrogen atoms in specific locations within its molecular framework.
Omeprazole-d3 can undergo several chemical reactions:
Omeprazole-d3 functions primarily by inhibiting the H+/K+-ATPase enzyme located in gastric parietal cells, which is crucial for gastric acid secretion.
Omeprazole-d3 has several applications in scientific research:
Deuterium (²H) incorporation into proton pump inhibitors like omeprazole employs precision chemical methods to ensure site-specific labeling. For omeprazole-d3, deuterium atoms are typically introduced at the 4-, 5-, and 6-positions of the pyridine ring, replacing methoxy group hydrogens or aromatic protons. Key techniques include:
Table 1: Deuterium Incorporation Methods for Omeprazole-d3
Technique | Deuterium Position | Isotopic Purity | Key Reagents |
---|---|---|---|
Chemical Reduction | C₂, C₆ | >99% | NaBD₄, D₃O⁺ |
HIE Catalysis | C₆-methyl | >98% | Ir(cod)(OMe)₂/PtO₂ |
Metal-Mediated Deuteration | Multi-site | >99.5% | [WTp(NO)(PMe₃)] complexes |
A critical application involves concomitant administration of omeprazole and D₃-omeprazole (1:1 ratio) to identify brain metabolites. The consistent 3-Da mass difference enables unambiguous metabolite tracking in plasma and brain matrices using liquid chromatography–quadrupole time-of-flight mass spectrometry [1].
Omeprazole-d3 (C₁₇H₁₆D₃N₃O₃S; MW 348.43 g/mol; CAS 922731-01-9) is synthesized via two primary routes:
Table 2: Molecular Descriptors of Omeprazole-d3
Property | Specification |
---|---|
Chemical Formula | C₁₇H₁₆D₃N₃O₃S |
CAS Registry Number | 922731-01-9 |
Molecular Weight | 348.43 g/mol |
Isotopic Purity | ≥95–99% atom D (typical commercial) |
Deuterium Positions | 4-, 5-, 6-methoxy groups |
Chiral synthesis of esomeprazole-d3 (Nexium®-d3) adapts these pathways using titanium(IV)-mediated asymmetric oxidation with diethyl tartrate to achieve >99% enantiomeric excess [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: